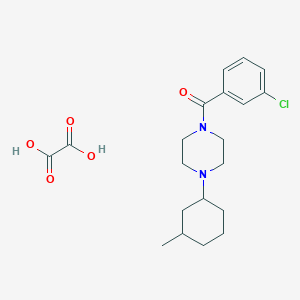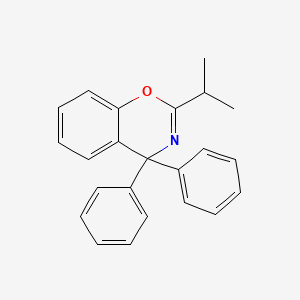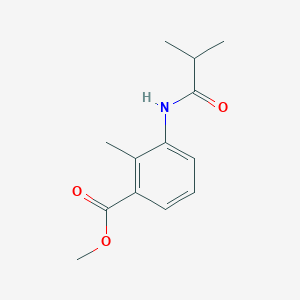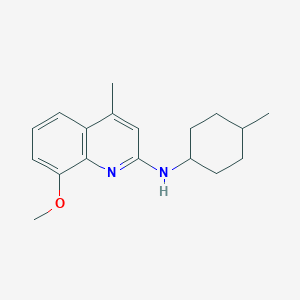
1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is a piperazine derivative that exhibits a unique combination of pharmacological properties, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems.
Biochemical and Physiological Effects:
Studies have shown that the compound affects various biochemical and physiological processes in the body. Some of the effects include:
1. Increased levels of serotonin, dopamine, and norepinephrine in the brain.
2. Modulation of the HPA axis, which plays a role in stress response.
3. Inhibition of the reuptake of serotonin, dopamine, and norepinephrine.
実験室実験の利点と制限
1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate has several advantages and limitations for lab experiments. Some of the advantages include:
1. The compound exhibits a unique combination of pharmacological properties, making it a promising candidate for further research.
2. The compound is relatively easy to synthesize, making it readily available for research purposes.
Some of the limitations include:
1. The exact mechanism of action of the compound is not fully understood, making it difficult to design experiments to study its effects.
2. The compound has not been extensively studied in humans, making it difficult to extrapolate its effects to humans.
将来の方向性
1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate has several potential future directions for research. Some of the areas of research include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Studies to determine the efficacy and safety of the compound in humans.
3. Studies to investigate the potential use of the compound in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia.
4. Studies to investigate the potential use of the compound as an analgesic in the management of chronic pain.
In conclusion, this compound is a promising compound that exhibits a unique combination of pharmacological properties. Further research is needed to fully understand its mechanism of action and determine its potential therapeutic applications.
合成法
The synthesis of 1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate involves the reaction of 3-chlorobenzoyl chloride with 4-(3-methylcyclohexyl)piperazine in the presence of a base such as triethylamine. The resulting compound is then treated with oxalic acid to form the oxalate salt.
科学的研究の応用
1-(3-chlorobenzoyl)-4-(3-methylcyclohexyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields of medicine. Some of the areas of research include:
1. Antidepressant: Studies have shown that the compound exhibits antidepressant-like effects in animal models, suggesting its potential use in the treatment of depression.
2. Antinociceptive: The compound has been found to possess antinociceptive properties, which could be useful in the management of pain.
3. Anxiolytic: The compound has also been shown to exhibit anxiolytic-like effects, indicating its potential use in the treatment of anxiety disorders.
特性
IUPAC Name |
(3-chlorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O.C2H2O4/c1-14-4-2-7-17(12-14)20-8-10-21(11-9-20)18(22)15-5-3-6-16(19)13-15;3-1(4)2(5)6/h3,5-6,13-14,17H,2,4,7-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSTVJXRKJKXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B4919983.png)
![3-[1-(2,3,4-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B4919994.png)
![4-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B4919999.png)
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine](/img/structure/B4920009.png)
![5-bromo-2-chloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B4920013.png)


![N-(4-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4920024.png)

![N-(3,4-dimethoxyphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4920030.png)
![6-amino-4-(4-bromo-5-methyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4920036.png)
![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B4920058.png)
![1-[2-(3-methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B4920074.png)
